molecular formula C10H13NOS B7854533 N-(2-(Phenylthio)ethyl)acetamide

N-(2-(Phenylthio)ethyl)acetamide

Cat. No.: B7854533
M. Wt: 195.28 g/mol
InChI Key: RSOVUTMFSIKQHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-(Phenylthio)ethyl)acetamide can be synthesized through various synthetic routes. One common method involves the reaction of 2-bromoethyl phenyl sulfide with acetamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Phenylthio)ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylthio group, yielding ethylacetamide derivatives.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylacetamide derivatives.

    Substitution: Various substituted ethylacetamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(Phenylthio)ethyl)acetamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile
  • Sodium ethylsulfinate
  • Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate

Uniqueness

N-(2-(Phenylthio)ethyl)acetamide is unique due to its specific role in C-H activation, particularly in the palladium-catalyzed olefination and lactonization of C(sp3)-H bonds . Its ability to facilitate these reactions without the need for auxiliary groups sets it apart from other similar compounds.

Properties

IUPAC Name

N-(2-phenylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-9(12)11-7-8-13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOVUTMFSIKQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCSC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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